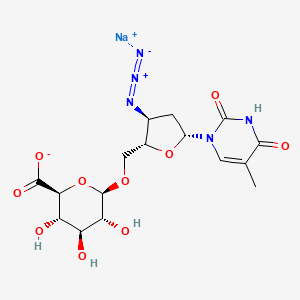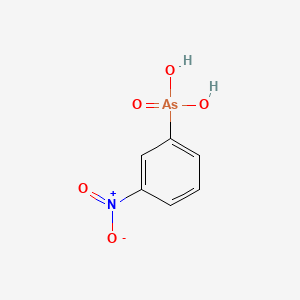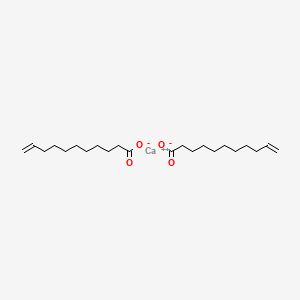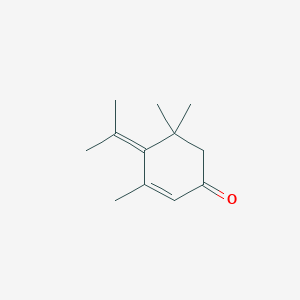
3'-Azido-3'-Deoxythymidine beta-d-glucuronide,sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt is a metabolite of zidovudine, a nucleoside reverse transcriptase inhibitor used in the treatment of HIV. This compound is formed by the glucuronidation of 3’-Azido-3’-deoxythymidine, which enhances its solubility and excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt involves the glucuronidation of 3’-Azido-3’-deoxythymidine. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase 2B7 (UGT2B7) in the presence of UDP-glucuronic acid . The reaction conditions include maintaining a suitable pH and temperature to ensure optimal enzyme activity.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to facilitate the enzymatic reaction, followed by purification steps to isolate the desired product. Techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt undergoes various chemical reactions, including:
Reduction: The azido group can be reduced to an amino group by cytochrome enzymes such as CYP3A, CYP2A6, or CYP2B1.
Substitution: The azido group can also participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reagents include reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines can be used under mild conditions to replace the azido group.
Major Products
Reduction: The major product is 3’-Amino-3’-deoxythymidine.
Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt has several applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of glucuronide metabolites.
Biology: Employed in studies investigating the metabolism and excretion of nucleoside analogs.
Industry: Applied in the development of antiretroviral drugs and in quality control processes.
Mechanism of Action
The compound exerts its effects by inhibiting the reverse transcriptase enzyme of HIV, thereby preventing the replication of the viral genome. The glucuronidation of 3’-Azido-3’-deoxythymidine enhances its solubility and facilitates its excretion, reducing toxicity and improving therapeutic efficacy .
Comparison with Similar Compounds
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): The parent compound, used as an antiretroviral drug.
3’-Amino-3’-deoxythymidine: A reduction product of 3’-Azido-3’-deoxythymidine.
3’-Azido-3’-deoxythymidine beta-D-glucuronide: The free acid form of the sodium salt.
Uniqueness
3’-Azido-3’-deoxythymidine beta-D-glucuronide, Sodium Salt is unique due to its enhanced solubility and excretion properties compared to its parent compound, 3’-Azido-3’-deoxythymidine. This makes it a valuable metabolite for pharmacokinetic studies and therapeutic applications .
Properties
Molecular Formula |
C16H20N5NaO10 |
|---|---|
Molecular Weight |
465.35 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-6-[[(2S,3S,5R)-3-azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C16H21N5O10.Na/c1-5-3-21(16(28)18-13(5)25)8-2-6(19-20-17)7(30-8)4-29-15-11(24)9(22)10(23)12(31-15)14(26)27;/h3,6-12,15,22-24H,2,4H2,1H3,(H,26,27)(H,18,25,28);/q;+1/p-1/t6-,7+,8+,9-,10-,11+,12-,15+;/m0./s1 |
InChI Key |
ANFPIJBVCFGZOF-UACHAAAFSA-M |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC3C(C(C(C(O3)C(=O)[O-])O)O)O)N=[N+]=[N-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(2-hydroxyphenyl)-4-(pyridin-3-yl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B13824942.png)

![(2S)-3-methyl-2-[[2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]acetyl]amino]butanoic acid](/img/structure/B13824953.png)
![(4-Methoxyphenyl)-[1-(1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentyl)indol-3-yl]methanone](/img/structure/B13824959.png)

![2,5-Diphenyl-7-(piperidin-1-yl)[1,3]oxazolo[5,4-d]pyrimidine](/img/structure/B13824971.png)
![N-Isopentyl-4-[[4-(trifluoromethyl)benzothiazol-2-YL]azo]-2,5-xylidine](/img/structure/B13824973.png)

![N-[(4-Dimethylaminophenyl)-(2-hydroxynaphthalen-1-YL)-methyl]-acetamide](/img/structure/B13824987.png)

![[(3R,3aS,5aS,5bS,7aR,9S,11aS,13aR,13bS)-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B13824997.png)

![4-butyl-N-[5-(butylsulfinyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B13825013.png)
